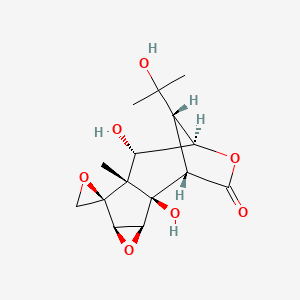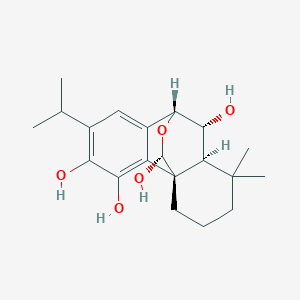
Isohienanchina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isohyenanchin, also known as Hydroxycoriatin, is a sesquiterpenoid compound with the molecular formula C15H20O7 and a molecular weight of 312.32 g/mol . It is a potent antagonist of RDLac homo-oligomers and a weak antagonist of ionotropic GABA receptors . Isohyenanchin is typically found in plants from the Campanulaceae family .
Aplicaciones Científicas De Investigación
Isohyenanchin has diverse applications in scientific research, including:
Chemistry: Isohyenanchin is used as a model compound in studies of sesquiterpenoid synthesis and reactivity.
Mecanismo De Acción
Target of Action
Isohyenanchin, also known as Hydroxycoriatin, primarily targets RDLac homo-oligomers . These are a type of ion channel that plays a crucial role in the nervous system. Additionally, Isohyenanchin is a weak antagonist of ionotropic GABA receptors , which are critical for inhibitory neurotransmission in the central nervous system.
Mode of Action
As an antagonist, Isohyenanchin binds to its targets (RDLac homo-oligomers and ionotropic GABA receptors) and inhibits their normal function . This inhibition can lead to changes in the electrical activity of neurons, potentially affecting various neurological processes.
Pharmacokinetics
Like many other compounds, its bioavailability would be influenced by factors such as its absorption in the digestive tract, distribution throughout the body, metabolic stability, and rate of excretion .
Result of Action
The molecular and cellular effects of Isohyenanchin’s action would be primarily related to its inhibition of RDLac homo-oligomers and ionotropic GABA receptors . This could lead to changes in neuronal activity and potentially affect various neurological processes.
Análisis Bioquímico
Biochemical Properties
Isohyenanchin plays a significant role in biochemical reactions as an antagonist of ionotropic GABA receptors and RDLac homo-oligomers . It interacts with these receptors by binding to their active sites, thereby inhibiting their function. This interaction is crucial in modulating neuronal signaling pathways. Isohyenanchin’s weak antagonistic effect on GABA receptors suggests it may influence neurotransmission and neuronal excitability .
Cellular Effects
Isohyenanchin affects various cell types and cellular processes. It has been shown to antagonize currents induced by GABA in Drosophila GABA receptors, indicating its role in modulating neuronal activity . This compound influences cell signaling pathways by inhibiting GABA receptor activity, which can affect gene expression and cellular metabolism. Isohyenanchin’s impact on neuronal cells highlights its potential in altering neurotransmission and cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of Isohyenanchin involves its binding interactions with ionotropic GABA receptors and RDLac homo-oligomers . By binding to these receptors, Isohyenanchin inhibits their activity, leading to a decrease in GABA-mediated signaling. This inhibition can result in changes in gene expression and enzyme activity, ultimately affecting cellular function. Isohyenanchin’s ability to modulate receptor activity at the molecular level underscores its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isohyenanchin have been observed to change over time. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Isohyenanchin remains stable under controlled conditions, but its activity may diminish over extended periods . Long-term exposure to Isohyenanchin can lead to sustained inhibition of GABA receptors, potentially altering cellular responses and metabolic processes .
Dosage Effects in Animal Models
The effects of Isohyenanchin vary with different dosages in animal models. At lower doses, Isohyenanchin exhibits mild antagonistic effects on GABA receptors, while higher doses can lead to more pronounced inhibition . Threshold effects have been observed, where a certain dosage is required to achieve significant receptor inhibition. At high doses, Isohyenanchin may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Isohyenanchin is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. It affects metabolic flux by modulating enzyme activity and metabolite levels . Isohyenanchin’s interactions with metabolic enzymes can influence the synthesis and degradation of other biomolecules, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Isohyenanchin is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, where it can exert its biochemical effects. Isohyenanchin’s distribution within tissues is crucial for its therapeutic efficacy and potential side effects .
Subcellular Localization
Isohyenanchin’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function can vary depending on its localization within the cell. Understanding Isohyenanchin’s subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Métodos De Preparación
Isohyenanchin can be obtained through the extraction of Pueraria lobata using ethanol, followed by concentration and crystallization purification This method is commonly used in laboratory settings
Análisis De Reacciones Químicas
Isohyenanchin undergoes various chemical reactions, including:
Oxidation: Isohyenanchin can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Isohyenanchin can undergo substitution reactions, particularly at the hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Comparación Con Compuestos Similares
Isohyenanchin is structurally similar to other sesquiterpenoids such as tutin and dihydrotutin . These compounds differ in the structure of their axial C4 substituents. Tutin, which bears an isopropenyl group at this carbon atom, is the most potent antagonist of RDLac homo-oligomers, whereas Isohyenanchin, which bears a hydroxyisopropyl group, is the least potent . This structural difference highlights Isohyenanchin’s unique chemical properties and its specific interactions with GABA receptors.
Propiedades
IUPAC Name |
(1S,2R,3S,5R,6R,7R,8S,9R,12S)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O7/c1-12(2,18)5-6-11(17)21-7(5)8(16)13(3)14(4-20-14)9-10(22-9)15(6,13)19/h5-10,16,18-19H,4H2,1-3H3/t5-,6+,7+,8+,9+,10-,13-,14+,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLYIEOSKVYJIP-XIWURNNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C3C(C(C1(C4C(C25CO5)O4)O)C(=O)O3)C(C)(C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@H]3[C@H]([C@@H]([C@@]1([C@@H]4[C@H]([C@]25CO5)O4)O)C(=O)O3)C(C)(C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Isohyenanchin interact with its target and what are the downstream effects?
A1: Isohyenanchin acts as an antagonist of ionotropic GABA receptors. [, ] Specifically, it inhibits the binding of [35S]‐tert‐butylbicyclophosphorothionate (TBPS) to rat GABAA receptors. [] Electrophysiological studies using two-electrode voltage-clamp on Xenopus oocytes expressing Drosophila GABA receptor subunits (RDLac) demonstrated that Isohyenanchin dose-dependently antagonizes GABA-induced currents. [] This antagonistic action disrupts the normal inhibitory neurotransmission mediated by GABA receptors.
Q2: How does the structure of Isohyenanchin compare to other related compounds and how does this affect its potency on GABA receptors?
A2: Isohyenanchin belongs to a group of terpenoid compounds with a picrotoxane skeleton, similar to picrotoxinin, a known GABA receptor antagonist. [] Within this group, Isohyenanchin, dihydrotutin, and tutin are analogs that primarily differ in their axial C4 substituents. [] Isohyenanchin possesses a hydroxyisopropyl group at this position, while tutin has an isopropenyl group, and dihydrotutin falls in between. [] Studies on RDLac homo-oligomers revealed that tutin exhibited the most potent antagonistic activity, followed by dihydrotutin, with Isohyenanchin being the least potent among the three. [] This structure-activity relationship suggests that the nature of the C4 substituent significantly influences the antagonistic potency of these picrotoxane-based compounds on GABA receptors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B1180581.png)



